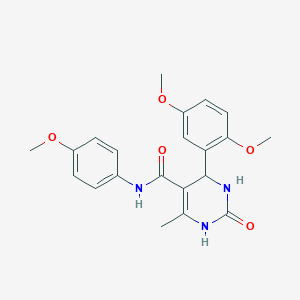![molecular formula C27H19FN2O2 B5043836 3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B5043836.png)
3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide” is a complex organic molecule. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The molecule also has a benzyloxy group, which is a benzyl group (a benzene ring with a CH2 group) attached to an oxygen atom . The cyano group (CN) is a functional group found in many organic compounds . The compound also contains a fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo reactions like ether cleavage under acidic conditions . The cyano group could participate in reactions like hydrolysis, reduction, and others .Mecanismo De Acción
The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here unless the compound is a drug or bioactive molecule. Without specific context or additional information, it’s challenging to predict the exact mechanism of action for this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2/c28-24-12-6-7-13-25(24)30-27(31)21(17-29)16-23-22-11-5-4-10-20(22)14-15-26(23)32-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,30,31)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIZXKYSGWSOC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B5043757.png)
![(3'R*,4'R*)-1'-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5043760.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5043772.png)
![4-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5043776.png)
![4-Butoxy-N-[3-chloro-4-(morpholin-4-YL)phenyl]benzamide](/img/structure/B5043791.png)
![1-(5-chloro-2-thienyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B5043793.png)

![(5Z)-5-[[3,5-dichloro-2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5043817.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5043821.png)

![N-{1-[1-(4-biphenylylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5043835.png)
![calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]-2-hydroxy-3,3-dimethylbutanoate}](/img/structure/B5043849.png)
![(5E)-1-(4-BROMOPHENYL)-5-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5043865.png)
